An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethanesulfonyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Imidazol-1-yl)ethanesulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a highly reactive sulfonyl chloride moiety, a well-established precursor for sulfonamides and sulfonate esters, and a versatile imidazole ring, a common pharmacophore with a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust predictive profile. It details a proposed synthetic pathway, predicted physicochemical parameters, and discusses the compound's likely reactivity, stability, and spectroscopic characteristics. Furthermore, detailed, field-proven protocols for its synthesis and characterization are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Scientific Imperative
The convergence of a reactive sulfonyl chloride and a biologically relevant imidazole heterocycle in 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride presents a compelling scaffold for the synthesis of novel therapeutic agents. The sulfonyl chloride group serves as a versatile handle for introducing a diverse array of functionalities through nucleophilic substitution, leading to the formation of sulfonamides—a privileged functional group in a multitude of approved drugs. The imidazole moiety, an essential component of many biological systems, can engage in various intermolecular interactions, including hydrogen bonding and metal coordination, making it a valuable feature for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This guide aims to bridge the current information gap by providing a detailed, practical, and scientifically grounded resource for professionals working with this promising, yet under-documented, chemical entity.
Proposed Synthetic Pathway
Direct experimental procedures for the synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride are not readily found in the public domain. However, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of related sulfonyl chlorides and N-alkylated imidazoles. The proposed pathway involves a two-step sequence starting from imidazole and 2-bromoethanethiol.
Caption: Proposed two-step synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride.
The initial step involves the N-alkylation of imidazole with 2-bromoethanethiol. This is a standard nucleophilic substitution reaction where the secondary nitrogen of the imidazole ring attacks the electrophilic carbon of the bromoethanethiol. The subsequent step is the oxidative chlorination of the resulting thiol to the desired sulfonyl chloride. This transformation can be achieved using various reagents, such as chlorine in an aqueous medium.
Predicted Physicochemical Properties
The physicochemical properties of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride are predicted based on its structural components and data from analogous compounds. The presence of the polar imidazole ring and the highly reactive sulfonyl chloride group will dominate its characteristics.
| Property | Predicted Value | Justification and Comparative Data |
| Molecular Formula | C₅H₇ClN₂O₂S | Based on chemical structure. |
| Molecular Weight | 194.64 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Methanesulfonyl chloride and 2-chloroethanesulfonyl chloride are colorless to pale yellow liquids.[1][2] |
| Odor | Pungent | Sulfonyl chlorides typically have sharp, pungent odors.[1] |
| Boiling Point | > 160 °C (decomposes) | Higher than methanesulfonyl chloride (161 °C) due to increased molecular weight and polarity from the imidazole ring.[3] Likely to decompose at higher temperatures. |
| Melting Point | Not applicable (liquid at STP) | Similar to simple alkanesulfonyl chlorides.[3] |
| Density | ~1.5 g/mL | Higher than water, similar to 2-chloroethanesulfonyl chloride (1.56 g/mL).[2] |
| Solubility | Reacts with water and alcohols. Soluble in polar aprotic solvents (e.g., acetonitrile, THF, DCM). | The sulfonyl chloride group is highly susceptible to hydrolysis.[1] The overall polarity suggests solubility in polar organic solvents. |
| pKa (of protonated imidazole) | ~6-7 | The imidazole ring is basic. The electron-withdrawing sulfonyl chloride group will slightly decrease its basicity compared to imidazole itself (~7). |
Reactivity and Stability: A Double-Edged Sword
The utility of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride in synthesis is intrinsically linked to its reactivity, which also dictates its stability and handling requirements.
4.1. Reactivity
The primary site of reactivity is the electrophilic sulfur atom of the sulfonyl chloride group. This moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, including:
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Amines: to form stable sulfonamides. This is the most common and valuable reaction for this class of compounds in drug discovery.
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Alcohols and Phenols: to form sulfonate esters.
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Water: leading to hydrolysis and the formation of the corresponding sulfonic acid, 2-(1H-imidazol-1-yl)ethanesulfonic acid. This reaction is often rapid and exothermic.[1]
The imidazole ring can also participate in reactions. The N-3 nitrogen is basic and can be protonated or alkylated.
Caption: Key reactions of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride.
4.2. Stability and Handling
Due to its reactivity, 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride is expected to be sensitive to moisture and nucleophiles.
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Moisture Sensitivity: The compound should be handled under anhydrous conditions to prevent hydrolysis.[1]
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Thermal Stability: While likely stable at room temperature if kept dry, elevated temperatures may promote decomposition.
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Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]
Experimental Protocols: A Practical Guide
The following protocols are provided as a guide for the synthesis and characterization of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride. These are based on established procedures for analogous compounds and should be adapted and optimized as necessary.
5.1. Synthesis of 2-(1H-Imidazol-1-yl)ethanethiol (Precursor)
Causality: This protocol is based on the well-established N-alkylation of imidazoles with alkyl halides. The use of a base is crucial to deprotonate the imidazole, forming the more nucleophilic imidazolide anion.
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Materials: Imidazole, 2-bromoethanethiol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous tetrahydrofuran (THF) or acetonitrile.
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Procedure (using NaH):
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of imidazole (1.0 equivalent) in anhydrous THF via the dropping funnel.
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Allow the mixture to stir at room temperature for 1 hour.
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Cool the mixture back to 0 °C and add 2-bromoethanethiol (1.05 equivalents) dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
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5.2. Synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonyl Chloride
Causality: This protocol utilizes oxidative chlorination, a standard method for converting thiols to sulfonyl chlorides. The use of an aqueous environment with chlorine gas is a common and effective approach.
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Materials: 2-(1H-Imidazol-1-yl)ethanethiol, chlorine gas, hydrochloric acid, water, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(1H-Imidazol-1-yl)ethanethiol (1.0 equivalent) in a mixture of DCM and dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at a low temperature to yield the crude sulfonyl chloride.
-
Due to its reactivity, it is often best to use the crude product immediately in the next step without further purification.
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5.3. Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride.
Caption: A typical workflow for the characterization of sulfonyl chlorides.
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¹H and ¹³C NMR Spectroscopy:
-
Solvent: Aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are recommended due to the reactivity of the sulfonyl chloride.
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Expected ¹H NMR Signals: Distinct signals for the imidazole ring protons and the two methylene groups of the ethanesulfonyl chain. The methylene group adjacent to the sulfonyl chloride will be significantly downfield shifted.
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Expected ¹³C NMR Signals: Resonances corresponding to the imidazole carbons and the two aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
Look for strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically in the regions of 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques. The molecular ion peak [M+H]⁺ should be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.
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Conclusion: A Versatile Building Block for Future Discovery
While direct experimental data for 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride is limited, a comprehensive understanding of its physicochemical properties can be effectively extrapolated from its constituent functional groups and analogous structures. Its inherent reactivity, particularly of the sulfonyl chloride moiety, makes it a highly valuable, albeit challenging, reagent for the synthesis of novel compounds with potential therapeutic applications. The proposed synthetic routes and characterization protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their drug discovery programs. As with any highly reactive compound, a thorough understanding of its properties and careful handling are paramount to its successful and safe utilization in the laboratory.
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